molecular formula C14H10FNO2 B7852062 1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

Cat. No.: B7852062
M. Wt: 243.23 g/mol
InChI Key: CWEGKILUODMLJC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorine atom and a hydroxyl group on the phenyl ring, as well as a pyridine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: The compound can be prepared by condensing 4-fluoro-2-hydroxyacetophenone with 3-pyridinyl aldehyde in the presence of a base catalyst.

  • Cross-Coupling Reaction: Another method involves a cross-coupling reaction between 4-fluoro-2-hydroxyphenylboronic acid and 3-pyridinyl halide using a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced phenyl and pyridine derivatives.

  • Substitution Products: Derivatives with different substituents on the phenyl or pyridine rings.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It can serve as a probe for studying biological systems, particularly in fluorescence imaging.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(5-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one: Similar structure with a different position of the fluorine atom.

  • 1-(4-Fluoro-2-hydroxyphenyl)-2-propen-1-one: Lacks the pyridine ring.

  • 1-(4-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Similar structure with a different position of the pyridine ring.

Uniqueness: 1-(4-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one stands out due to its specific combination of functional groups and structural features, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-11-4-5-12(14(18)8-11)13(17)6-3-10-2-1-7-16-9-10/h1-9,18H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGKILUODMLJC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.